![molecular formula C25H30ClN3O3S B1680842 SB-656104](/img/structure/B1680842.png)
SB-656104
准备方法
合成路线和反应条件
SB656104 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:
核心结构的形成: SB656104 的核心结构是通过一系列缩合和环化反应合成的。
官能团的引入: 通过取代反应引入各种官能团,例如磺酰基和氯苯氧基。
工业生产方法
SB656104 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器、连续流系统和先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
SB656104 会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰 SB656104 中存在的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要形成的产物
这些反应形成的主要产物包括具有修饰官能团的 SB656104 的各种衍生物,这些衍生物可用于进一步研究和开发。
科学研究应用
Pharmacological Characterization
Mechanism of Action
SB-656104-A exhibits high selectivity for the 5-HT7 receptor, displaying at least a 30-fold preference over other serotonin receptors. It effectively antagonizes the accumulation of cyclic AMP induced by 5-carboxamidotryptamine in human cells expressing the 5-HT7 receptor, indicating its potential role in modulating serotonergic signaling pathways .
Pharmacokinetics
In pharmacokinetic studies, this compound-A demonstrated a blood clearance rate of approximately 58 ml/min/kg and a brain-to-blood concentration ratio of about 0.9:1, suggesting good central nervous system penetration. After intraperitoneal administration to rats, it exhibited a half-life of around 1.4 hours .
Applications in Sleep Research
Impact on REM Sleep
Research has demonstrated that this compound-A significantly influences sleep architecture. In animal models, it increased the latency to the onset of REM sleep and reduced total REM sleep duration without affecting non-REM sleep. These findings suggest that targeting the 5-HT7 receptor may provide therapeutic avenues for sleep disorders .
Study Parameter | Result |
---|---|
Latency to REM Sleep (30 mg/kg) | +93% increase |
Total REM Sleep (10 mg/kg) | Significant reduction |
Non-REM Sleep Effect | No significant change |
Stress Response Modulation
Chronic Restraint Stress Studies
In studies examining stress response, this compound-A was shown to inhibit the secretion of adrenocorticotropic hormone (ACTH) and corticosterone (CORT) during stress exposure. This indicates its potential utility in managing stress-related disorders by modulating hypothalamic-pituitary-adrenal axis responses .
Hormone Response | Control Group (CTRL) | This compound Treatment |
---|---|---|
ACTH Secretion | Increased | No effect |
CORT Secretion | Increased | Significantly inhibited |
Potential in Treating Psychiatric Disorders
Schizophrenia and Related Conditions
The antagonistic activity of this compound-A at the 5-HT7 receptor has been investigated for its effects on cognitive deficits induced by MK-801, an NMDA receptor antagonist used to model schizophrenia. The compound was found to ameliorate these deficits even when combined with other receptor antagonists, suggesting a multifaceted approach to treatment .
作用机制
SB656104 通过与血清素 7 受体结合并阻断其活性来发挥作用。这种抑制阻止血清素激活受体,从而调节下游信号通路。 所涉及的分子靶标包括血清素 7 受体和相关的 G 蛋白偶联信号通路 .
相似化合物的比较
类似化合物
SB269970: 血清素 7 受体的另一种强效拮抗剂,用于类似的研究应用。
LP-211: 血清素 7 受体的选择性激动剂,用于研究受体的激活机制。
独特性
SB656104 因其对血清素 7 受体的高效力和选择性而独一无二。 这使其成为研究受体功能以及开发针对血清素相关疾病的潜在治疗剂的宝贵工具 .
生物活性
SB-656104, also known as this compound-A, is a novel selective antagonist of the 5-hydroxytryptamine (5-HT) 7 receptor, which has garnered interest for its potential therapeutic applications in various neuropsychiatric disorders and sleep regulation. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and implications for research and clinical use.
This compound is characterized by its unique chemical structure, which includes an indole moiety that enhances its selectivity and pharmacokinetic profile compared to earlier compounds like SB-269970. The compound exhibits a high affinity for the 5-HT7 receptor, with dissociation constants (pK values) indicating potent inhibition of receptor binding:
- 5-HT7(a) receptor : pK = 8.7 ± 0.1
- 5-HT7(b) receptor : pK = 8.5 ± 0.2
- Rat native receptor : pK = 8.8 ± 0.2
This selectivity is crucial for minimizing off-target effects associated with other serotonin receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:
- Blood Clearance : Following intravenous infusion in rats, the blood clearance rate was determined to be 58 ± 6 ml min kg.
- CNS Penetration : The compound demonstrated significant central nervous system penetration, with a brain-to-blood concentration ratio of approximately 0.9:1.
- Half-life : After intraperitoneal administration (10 mg kg), the half-life was approximately 1.4 hours .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Blood Clearance (ml/min/kg) | 58 ± 6 |
Brain: Blood Ratio | 0.9:1 |
Half-life (hours) | 1.4 |
Effects on Sleep and Circadian Rhythms
Research has shown that this compound significantly influences sleep architecture, particularly rapid eye movement (REM) sleep:
- Increased Latency to REM Sleep : At a dose of 30 mg kg, this compound increased the latency to onset of REM sleep by approximately 93%.
- Reduction in Total REM Sleep : The compound reduced total REM sleep duration at doses of both 10 and 30 mg kg, while not affecting non-REM sleep .
These findings suggest that this compound may play a role in modulating sleep patterns through its action on the 5-HT7 receptors located in brain regions involved in circadian rhythm regulation.
Micturition Reflex Studies
In addition to its effects on sleep, this compound has been investigated for its role in the micturition reflex:
- Increased Residual Volume : In cystometric recordings from urethane-anesthetized female rats, this compound increased residual volume significantly compared to controls.
- Effects on Bladder Contraction : The compound demonstrated similar effects to another antagonist, SB-269970, by reducing distension-induced bladder contractions .
Case Studies and Clinical Implications
While most studies on this compound have been preclinical, its implications for treating disorders characterized by dysregulation of serotonin signaling are noteworthy. For example, potential applications include:
- Depression and Anxiety Disorders : Given the role of serotonin in mood regulation, antagonism of the 5-HT7 receptor may provide therapeutic benefits.
- Sleep Disorders : The modulation of REM sleep suggests that this compound could be useful in treating conditions such as insomnia or other sleep-related disorders.
属性
分子式 |
C25H30ClN3O3S |
---|---|
分子量 |
488.0 g/mol |
IUPAC 名称 |
6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole |
InChI |
InChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1 |
InChI 键 |
QEGMGDYIJDZJCI-OAQYLSRUSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |
手性 SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SB656104; SB-656104; SB 656104; SB-656104A. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。